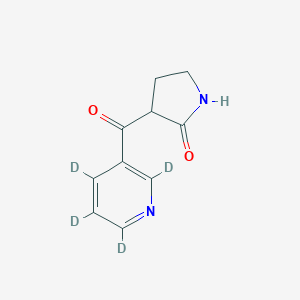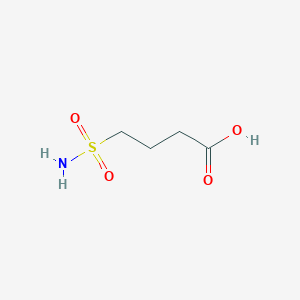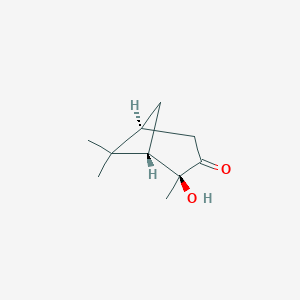
3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone
描述
3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a deuterated derivative of Nicotinamide, which is a form of Vitamin B3.
作用机制
The mechanism of action of 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone is not fully understood. However, it is believed to act as a substrate for enzymes involved in drug metabolism and as a precursor for the synthesis of NAD+ (Nicotinamide adenine dinucleotide), which is an essential coenzyme involved in various metabolic pathways in the body.
生化和生理效应
3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone has been shown to have various biochemical and physiological effects. It is involved in the metabolism of drugs and their elimination from the body. It is also involved in the synthesis of NAD+, which is involved in various metabolic processes, including energy production, DNA repair, and cell signaling.
实验室实验的优点和局限性
The use of 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone in lab experiments has several advantages. It is a reliable tracer compound that can be used to determine the fate of drugs in the body. It is also a useful tool in pharmacokinetic and pharmacodynamic studies. However, there are some limitations to its use. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise.
未来方向
There are several future directions for research involving 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone. One direction is to investigate its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative diseases. Another direction is to explore its role in the regulation of metabolic pathways and its potential as a dietary supplement. Additionally, further research is needed to fully understand its mechanism of action and its effects on the body.
Conclusion:
In conclusion, 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone is a deuterated derivative of Nicotinamide that has gained significant attention in scientific research. It has potential applications in various fields, including drug metabolism, pharmacokinetics, and pharmacodynamics. Its use as a tracer compound in lab experiments is reliable, but its synthesis requires specialized equipment and expertise. Further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent in various diseases.
科学研究应用
3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone has potential applications in various scientific research fields, including drug metabolism, pharmacokinetics, and pharmacodynamics. It is used as a tracer compound in drug metabolism studies to determine the fate of drugs in the body. It is also used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of drugs. In pharmacodynamic studies, it is used to determine the mechanism of action of drugs and their effects on the body.
属性
IUPAC Name |
3-(2,4,5,6-tetradeuteriopyridine-3-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9(7-2-1-4-11-6-7)8-3-5-12-10(8)14/h1-2,4,6,8H,3,5H2,(H,12,14)/i1D,2D,4D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGRGKSTHPJNLQ-QSHLYVKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)C2CCNC2=O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478554 | |
| Record name | 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone | |
CAS RN |
764661-25-8 | |
| Record name | 2-Pyrrolidinone, 3-(3-pyridinyl-2,4,5,6-d4-carbonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764661-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one](/img/structure/B14821.png)








